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molecular formula C8H18N2O B1204408 n-(6-aminohexyl)acetamide CAS No. 49631-88-1

n-(6-aminohexyl)acetamide

Cat. No. B1204408
M. Wt: 158.24 g/mol
InChI Key: WRJPJZTWQTUPQK-UHFFFAOYSA-N
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Patent
US06706855B1

Procedure details

Hexamethylenediamine (90.64 g; 0.6 mol) and acetamide (11.81 g; 0.2 Mol) were stirred and refluxed for 10 hours under nitrogen. The solution was cooled overnight and then distilled under vacuum <100° C. as fast as possible. The N-acetylhexylenediamine was then separated from the resultant mixture by flash chromatography [SiO2/EtOH:25%aq.NH3 (4:1)]. The title product was obtained as a white crystalline product (18.43 g; 58% theory).
Quantity
90.64 g
Type
reactant
Reaction Step One
Quantity
11.81 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[C:9](N)(=[O:11])[CH3:10]>>[C:9]([NH:1][CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8])(=[O:11])[CH3:10]

Inputs

Step One
Name
Quantity
90.64 g
Type
reactant
Smiles
NCCCCCCN
Name
Quantity
11.81 g
Type
reactant
Smiles
C(C)(=O)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours under nitrogen
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled overnight
Duration
8 (± 8) h
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum <100° C. as fast as possible
CUSTOM
Type
CUSTOM
Details
The N-acetylhexylenediamine was then separated from the resultant mixture by flash chromatography [SiO2/EtOH:25%aq.NH3 (4:1)]

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)NCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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